4-(1,2,4-Oxadiazol-5-yl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential as an antiproliferative agent. This compound belongs to a class of heterocyclic compounds characterized by the presence of an oxadiazole ring, which is known for its biological activity. The oxadiazole moiety contributes to the compound's interaction with biological targets, making it a subject of interest in drug discovery.
The compound is classified as a piperidine derivative with an oxadiazole substituent. Piperidine is a six-membered nitrogen-containing heterocycle, while the oxadiazole ring consists of five members with two nitrogen atoms and one oxygen atom. Research has highlighted the potential of 4-(1,2,4-oxadiazol-5-yl)piperidine as a novel chemotype with antiproliferative properties, particularly against prostate cancer cell lines such as DU-145 .
Several methods have been developed for synthesizing 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives. The most common synthetic strategies include:
The molecular formula for 4-(1,2,4-oxadiazol-5-yl)piperidine is CHNO. Its molecular weight is approximately 206.21 g/mol.
The synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine involves several key reactions:
During these reactions, conditions such as temperature and reaction time play crucial roles in determining yield and purity. For example, microwave-assisted synthesis techniques have been shown to enhance reaction efficiency and reduce solvent use .
The mechanism of action for 4-(1,2,4-oxadiazol-5-yl)piperidine primarily involves its role as a tubulin inhibitor. This interaction disrupts microtubule dynamics during cell division, leading to antiproliferative effects in cancer cells.
In biological assays, compounds containing the 4-(1,2,4-oxadiazol-5-yl) moiety demonstrated significant potency against various cancer cell lines with IC values in the nanomolar range (e.g., 120 nM against DU-145 prostate cancer cells) . This suggests that structural modifications can enhance their therapeutic efficacy.
The physical properties of 4-(1,2,4-oxadiazol-5-yl)piperidine include:
The chemical stability and reactivity are influenced by the functional groups present in the molecule. The oxadiazole ring contributes to its stability under physiological conditions while allowing for potential interactions with biological targets.
The primary application of 4-(1,2,4-oxadiazol-5-yl)piperidine lies in medicinal chemistry as an antiproliferative agent. Its ability to inhibit tubulin makes it a candidate for further development into chemotherapeutic agents targeting various cancers. Additionally, ongoing research explores its potential in combination therapies due to its unique mechanism of action.
The antiproliferative potential of 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives stems from their multimodal interactions with cancer-relevant biological targets:
Histone Deacetylase (HDAC) Inhibition: Molecular docking studies demonstrate that derivatives like N-(1-benzoylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (6e) form critical hydrogen bonds with HDAC4 residues (PHE226 and PHE227), disrupting epigenetic regulation in cancer cells. Compound 6e exhibited remarkable activity against soybean rust (Phakopsora pachyrhizi) with 95% inhibition at 3.13 mg/mL, significantly outperforming reference agents like difenoconazole (50% inhibition) [6].
Kinase Modulation: The oxadiazole-piperidine motif serves as an ATP-mimetic anchor in kinase binding pockets. Modifications at the 3-position of the oxadiazole ring (e.g., aryl or methyl substituents) fine-tune selectivity profiles against receptor tyrosine kinases involved in tumor proliferation and angiogenesis [4] [7].
Cytotoxic Natural Product Mimicry: Naturally occurring 1,2,4-oxadiazoles like Phidianidines (isolated from marine mollusks) exhibit potent in vitro cytotoxicity against human tumor cell lines (HeLa, CaCo-2) through mechanisms involving protein-tyrosine phosphatase 1B (PTP1B) modulation. Synthetic derivatives leveraging the 4-(1,2,4-oxadiazol-5-yl)piperidine core replicate this bioactivity while improving synthetic accessibility [7].
Structural optimization at the piperidine nitrogen (e.g., acylation, carbamoylation) or oxadiazole 3-position enables precise tuning of lipophilicity (log P) and cell permeability, directly influencing in vitro anticancer potency. The trifluoromethyl-substituted derivatives, in particular, demonstrate enhanced bioactivity due to combined electronic effects and metabolic resistance [6].
The development trajectory of this pharmacophore illustrates a deliberate shift from single-ring systems to integrated dual-heterocyclic architectures:
Monoheterocyclic Limitations: Early anticancer scaffolds featuring isolated piperidine (e.g., piperidine alkaloids) or 1,2,4-oxadiazole rings exhibited moderate potency but suffered from pharmacokinetic shortcomings. Piperidines often demonstrated insufficient target affinity, while standalone oxadiazoles faced metabolic instability at certain positions and limited spatial diversity [4] [7].
Synergistic Connectivity: Covalent linkage through the oxadiazole 5-position and piperidine 4-position creates a semi-rigid structure with optimal vector orientation for target engagement. The methylene bridge in derivatives like N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide introduces conformational flexibility, enhancing binding to deep catalytic pockets. Microwave-assisted synthesis has enabled efficient construction of these hybrids via cyclization of amidoximes with piperidine-containing carboxylic acids [6] [8].
Bioisosteric Advantages: The 1,2,4-oxadiazole ring serves as a metabolically stable surrogate for carboxylate groups, significantly improving oral bioavailability. This is exemplified by the progression from simple piperidine-4-carboxylic acid derivatives to 4-(oxadiazolyl)piperidine analogs with preserved target affinity but enhanced pharmacokinetic profiles [4] [7].
Table 1: Structural Variants of 4-(1,2,4-Oxadiazol-5-yl)piperidine with Key Modifications
Compound | R Group | Molecular Formula | Notable Activity |
---|---|---|---|
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | Methyl | C₈H₁₃N₃O | Kinase inhibition scaffold [2] [5] |
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine | 4-Methylphenyl | C₁₄H₁₇N₃O | Antiproliferative lead [3] |
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidine | Trifluoromethyl | C₈H₁₁F₃N₃O | Enhanced antifungal activity [6] |
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide | CONHCH₂(oxadiazole) | C₁₀H₁₇N₄O₂ | Dual-targeting ligand [8] |
The 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold enables innovative single-molecule polypharmacy strategies by concurrently modulating multiple disease targets:
Dual Pharmacophore Integration: The piperidine and oxadiazole rings function as distinct pharmacophoric elements within one molecule. For instance, the piperidine nitrogen can be functionalized with acyl groups (e.g., benzoyl in compound 6e) to engage epigenetic targets like HDACs, while the oxadiazole trifluoromethyl group provides hydrophobic pocket complementarity for kinase domains. This bifunctionality yields compounds with significantly enhanced efficacy profiles compared to parent structures [6] [7].
Computationally-Guided Optimization: Molecular docking simulations and QSAR modeling enable precise prediction of polypharmacological interactions. In compound 6e, computational studies predicted simultaneous HDAC4 binding and kinase inhibition, which was subsequently validated experimentally through enzymatic assays and crystallographic studies. The molecule achieved 92% inhibition against corn rust (Puccinia sorghi) at 0.10 mg/L, confirming its multitarget efficacy [6].
Synthetic Modularity: The scaffold supports divergent synthesis via late-stage functionalization. Piperidine N-acylation (as in tert-butyl 4-((4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamido)methyl)piperidine-1-carboxylate (4b) or oxadiazole 3-substitution allows systematic exploration of structure-polypharmacology relationships. Modern synthetic approaches include:
Table 2: Rational Polypharmacy Design Strategies Enabled by the Scaffold
Design Principle | Structural Implementation | Biological Outcome |
---|---|---|
Targeted hybridization | Piperidine N-acylation + oxadiazole 3-aryl substitution | Simultaneous HDAC/epigenetic target engagement [6] |
Pharmacokinetic enhancement | Oxadiazole as ester/amide bioisostere | Improved metabolic stability and oral bioavailability [4] [7] |
Electrostatic modulation | Trifluoromethyl or fluoroaryl substitution | Enhanced membrane penetration and target affinity [6] |
Conformational constraint | Spirocyclic or fused ring systems | Increased target selectivity and reduced off-target effects [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1